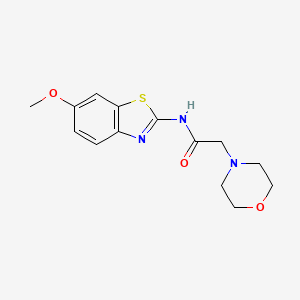
5-(2-chlorobenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of related compounds typically involves condensation reactions, particularly Knoevenagel condensations, which may apply to our compound of interest. For instance, similar compounds are formed through reactions involving thiazolidinedione or rhodanine with aromatic aldehydes, facilitated by catalysts such as piperidine, indicating a method that might be used for our compound's synthesis as well (Khazaei et al., 2014).
Molecular Structure Analysis Compounds similar to “5-(2-chlorobenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one” often exhibit non-planar structures due to the presence of various substituents that affect their overall shape. For example, derivatives have been observed where the piperidine ring adopts a chair conformation, and the dihedral angle between different parts of the molecule can vary, impacting its molecular geometry and interactions (Fun et al., 2011).
Chemical Reactions and Properties The chemical behavior of “5-(2-chlorobenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one” can be inferred from similar compounds which participate in various reactions. For example, thiazolidinone derivatives undergo cycloadditions and can react with aldehydes, amines, and Michael acceptors, leading to a wide range of products with different biological activities (Bathula et al., 2016).
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Research has demonstrated various synthesis pathways and chemical characterizations of derivatives related to the compound. For instance, a study by (Alemagna, Bacchetti, & Beltrame, 1968) explored the kinetics of reactions involving thiadiazoles, which are chemically related structures, providing insights into their nucleophilic exchange rates and the effects of substituents on reaction kinetics. Another research effort led by (Al-Omran, Mohareb, & El-Khair, 2014) outlined a new synthesis route for compounds with potential antitumor activities, highlighting the role of piperidine in the formation of key intermediates.
Potential Therapeutic Applications
Several studies have investigated the potential therapeutic applications of compounds structurally similar or related to the specified chemical formula. For example, (Mohammed, Attia, Nessim, & Shaaban, 2019) studied thiazolidinone derivatives as antioxidants for oil, indicating the possibility of their application in protecting against oxidative stress. Additionally, (Gomha & Khalil, 2012) demonstrated the use of ultrasound-promoted synthesis to create thiazole derivatives with cytotoxic activity, suggesting their potential use in cancer treatment.
Structural and Molecular Studies
Structural and molecular investigations are pivotal in understanding the properties and potential applications of these compounds. (Ismailova, Okmanov, Zi̇yaev, Shakhidoyatov, & Tashkhodjaev, 2014) presented a detailed analysis of the molecular structure of a related compound, providing insights into its stability and potential interactions.
Propriétés
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-7-3-2-6-11(12)10-13-14(19)17-15(20-13)18-8-4-1-5-9-18/h2-3,6-7,10H,1,4-5,8-9H2/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFXMMIKLXBOIH-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3Cl)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-chlorobenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)
![5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535826.png)
![3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)
![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)
![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)


![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-fluoro-2-methoxybenzamide](/img/structure/B5535888.png)
![methyl {[3-(2-methyl-1,3-thiazol-5-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5535890.png)
![6-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5535895.png)
![1-cyclopentyl-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5535902.png)